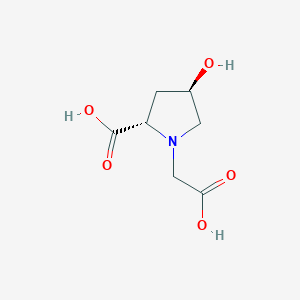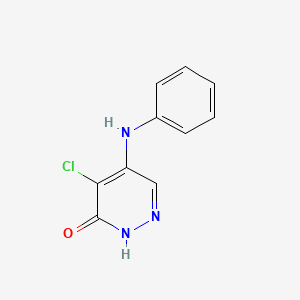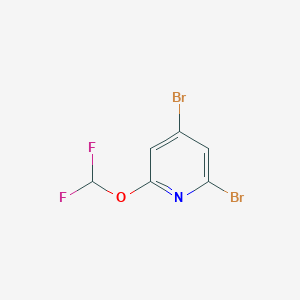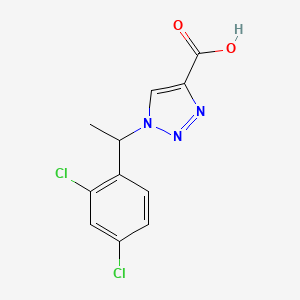
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-1-(羧甲基)-4-羟基吡咯烷-2-羧酸是一种手性化合物,在化学和生物学各个领域具有重要意义。该化合物以其吡咯烷环结构为特征,该结构被羧甲基和羟基取代。该化合物的立体化学,由 (2S,4R) 配置表示,在其化学行为和生物活性中起着至关重要的作用。
准备方法
合成路线和反应条件
(2S,4R)-1-(羧甲基)-4-羟基吡咯烷-2-羧酸的合成通常涉及使用手性起始原料或手性催化剂以确保正确的立体化学。一种常见的方法是在受控条件下环化适当的氨基酸或其衍生物。反应条件通常包括使用水或乙醇等溶剂以及酸或碱等催化剂以促进环化过程。
工业生产方法
这种化合物的工业生产可能涉及更多可扩展的方法,如酶促合成或发酵过程。这些方法利用酶或微生物的专一性,以高产率和高纯度生产所需的手性化合物。使用生物催化剂还可以减少对苛刻化学物质和极端反应条件的需求,使该过程更加环保。
化学反应分析
反应类型
(2S,4R)-1-(羧甲基)-4-羟基吡咯烷-2-羧酸可以进行多种类型的化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 羧基可以被还原为醇。
取代: 羟基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾或三氧化铬等氧化剂用于氧化,氢化锂铝等还原剂用于还原,以及胺或硫醇等亲核试剂用于取代反应。反应条件通常涉及受控温度和 pH 值,以确保所需的转化。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,羟基的氧化可以产生酮或醛,而羧基的还原可以产生伯醇或仲醇。
科学研究应用
(2S,4R)-1-(羧甲基)-4-羟基吡咯烷-2-羧酸在科学研究中具有广泛的应用:
化学: 它被用作合成复杂分子的手性构建块。
生物学: 该化合物可用于研究酶-底物相互作用和蛋白质折叠。
工业: 该化合物可用于生产可生物降解的聚合物和其他环保材料。
作用机制
(2S,4R)-1-(羧甲基)-4-羟基吡咯烷-2-羧酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的立体化学使其能够以高特异性拟合到酶的活性位点或与受体结合,调节其活性。所涉及的途径可能包括抑制或激活酶促反应,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- (2S,4S)-1-(羧甲基)-4-羟基吡咯烷-2-羧酸
- (2S,4R)-1-(叔丁氧羰基)-4-羟基吡咯烷-2-羧酸
- 乙基 (2S,4S)-1,4-脱水-3-脱氧戊糖醇-2-羧酸酯
独特性
(2S,4R)-1-(羧甲基)-4-羟基吡咯烷-2-羧酸之所以独特,是因为其特定的立体化学,赋予了其独特的化学和生物学特性。与类似化合物相比,它可能表现出不同的反应性、结合亲和力和生物活性,使其在研究和工业中的特定应用中具有价值。
属性
分子式 |
C7H11NO5 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
(2S,4R)-1-(carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO5/c9-4-1-5(7(12)13)8(2-4)3-6(10)11/h4-5,9H,1-3H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1 |
InChI 键 |
BNWZRZFFEVDRMB-UHNVWZDZSA-N |
手性 SMILES |
C1[C@H](CN([C@@H]1C(=O)O)CC(=O)O)O |
规范 SMILES |
C1C(CN(C1C(=O)O)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)


![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)


![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
